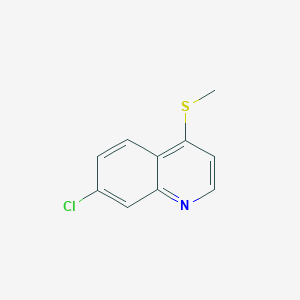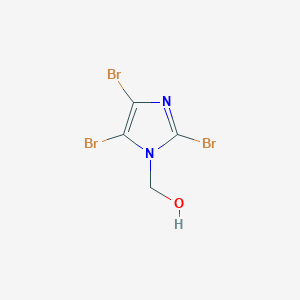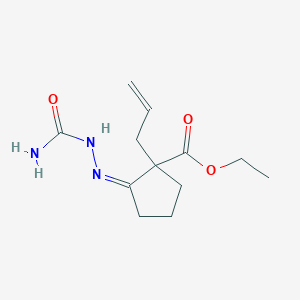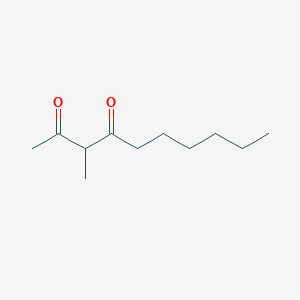![molecular formula C13H10N2 B14722090 3-Methylbenzo[f][1,7]naphthyridine CAS No. 13084-81-6](/img/structure/B14722090.png)
3-Methylbenzo[f][1,7]naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbenzo[f][1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by their fused pyridine rings, which contribute to their unique chemical properties and biological activities. The structure of this compound consists of a benzene ring fused to a naphthyridine core, with a methyl group attached to the third position of the naphthyridine ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[f][1,7]naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine with phosphorus oxychloride (POCl3) yields 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine, which can then undergo further reactions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and multicomponent reactions are common in industrial settings to achieve efficient synthesis .
化学反应分析
Types of Reactions
3-Methylbenzo[f][1,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthyridines .
科学研究应用
3-Methylbenzo[f][1,7]naphthyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Methylbenzo[f][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
相似化合物的比较
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and applications in medicinal chemistry.
1,8-Naphthyridine: Similar to 1,5-naphthyridine, it has diverse applications in chemistry and biology.
Uniqueness
3-Methylbenzo[f][1,7]naphthyridine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group at the third position and the fused benzene ring differentiate it from other naphthyridines, leading to unique reactivity and applications .
属性
CAS 编号 |
13084-81-6 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-methylbenzo[f][1,7]naphthyridine |
InChI |
InChI=1S/C13H10N2/c1-9-6-7-11-10-4-2-3-5-12(10)14-8-13(11)15-9/h2-8H,1H3 |
InChI 键 |
UQBFMEZGPOKSSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


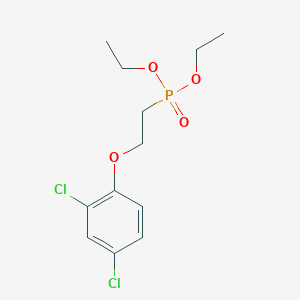
![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
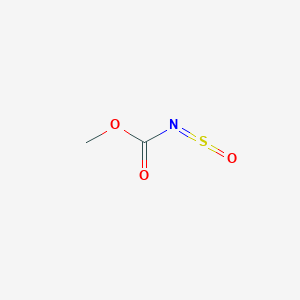
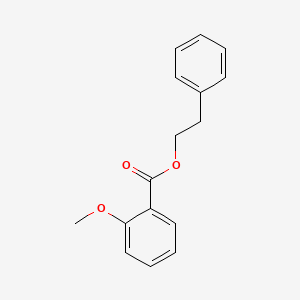
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)
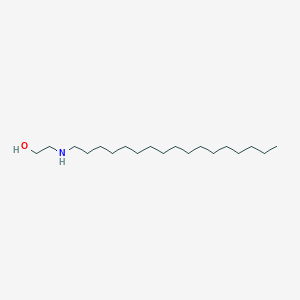

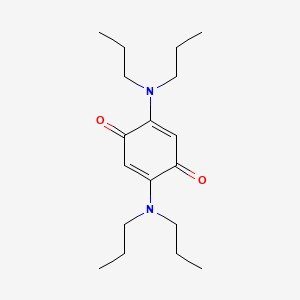
![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)
